4-Fluoro-2-iodotoluene
Overview
Description
4-Fluoro-2-iodotoluene is an organic compound with the molecular formula C7H6FI. It is characterized by the presence of both fluorine and iodine atoms attached to a toluene ring. This compound is a colorless liquid and is known for its applications in various chemical processes .
Preparation Methods
The synthesis of 4-Fluoro-2-iodotoluene typically involves halogenation reactions. One common method is the iodination of 4-fluorotoluene using iodine and a suitable oxidizing agent. Another approach involves the fluorination of 2-iodotoluene using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-2-iodotoluene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodotoluene involves its interaction with specific molecular targets. The presence of both fluorine and iodine atoms allows it to participate in unique chemical reactions, influencing the reactivity and stability of the compound. The pathways involved often include halogen bonding and electronic effects imparted by the fluorine atom .
Comparison with Similar Compounds
4-Fluoro-2-iodotoluene can be compared with other similar compounds such as:
- 2-Fluoro-4-iodotoluene
- 3-Fluoro-4-iodotoluene
- 5-Fluoro-2-iodobenzoic acid
- 3-Iodotoluene
- 2-Iodotoluene
These compounds share similar structural features but differ in the position of the halogen atoms, which can significantly influence their chemical properties and reactivity. The unique combination of fluorine and iodine in this compound makes it particularly valuable in specific synthetic applications .
Properties
IUPAC Name |
4-fluoro-2-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYAMQMAVTAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157269 | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-67-7 | |
Record name | 4-Fluoro-2-iodo-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13194-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40157269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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